molecular formula C22H43N3O.C2H4O2<br>C24H47N3O3 B12672444 N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate CAS No. 93942-03-1

N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate

Cat. No.: B12672444
CAS No.: 93942-03-1
M. Wt: 425.6 g/mol
InChI Key: CJOWOZVNNOQBIN-JRYFSKGNSA-N
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Description

N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate is a complex organic compound with the molecular formula C26H52N4O3. It is known for its unique structure, which includes a long hydrocarbon chain with double bonds at the 9th and 12th positions, and an amide group linked to a polyamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cell signaling and membrane interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of two double bonds in the hydrocarbon chain of this compound provides unique chemical reactivity and potential biological activity, distinguishing it from similar compounds .

Properties

CAS No.

93942-03-1

Molecular Formula

C22H43N3O.C2H4O2
C24H47N3O3

Molecular Weight

425.6 g/mol

IUPAC Name

acetic acid;(9E,12E)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C22H43N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;1-2(3)4/h6-7,9-10,24H,2-5,8,11-21,23H2,1H3,(H,25,26);1H3,(H,3,4)/b7-6+,10-9+;

InChI Key

CJOWOZVNNOQBIN-JRYFSKGNSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCN.CC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCN.CC(=O)O

Origin of Product

United States

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